molecular formula C19H20ClFN2O3S B11357254 1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11357254
M. Wt: 410.9 g/mol
InChI Key: WFGYSRWEBXGWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with chlorophenyl, methanesulfonyl, and fluorophenyl groups. Its distinct molecular configuration makes it a subject of interest in both academic research and industrial applications.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as (2-chlorophenyl)methanesulfonyl chloride and 4-fluorophenylpiperidine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which imparts distinct reactivity and potential applications.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-18-4-2-1-3-15(18)13-27(25,26)23-11-9-14(10-12-23)19(24)22-17-7-5-16(21)6-8-17/h1-8,14H,9-13H2,(H,22,24)

InChI Key

WFGYSRWEBXGWGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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